2-(3-Methylureido)benzoic acid
Description
2-(3-Methylureido)benzoic acid is a benzoic acid derivative featuring a methyl-substituted urea group (-NH-CO-NH-CH₃) at the ortho position of the aromatic ring. The compound’s structure is defined by IUPAC nomenclature rules for urea derivatives, where the methyl group is attached to the terminal nitrogen of the urea moiety .
Key properties of this compound can be inferred from structurally similar compounds. Urea and thiourea derivatives are known for their hydrogen-bonding capabilities, influencing solubility, crystallinity, and biological activity.
Properties
CAS No. |
4141-12-2 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(methylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-10-9(14)11-7-5-3-2-4-6(7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14) |
InChI Key |
RPQKEEOOLZWINL-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)O |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share a benzoic acid backbone with urea/thiourea modifications, differing in substituents and functional groups:
Table 1: Comparative Analysis of 2-(3-Methylureido)benzoic Acid and Analogues
Key Observations
Substituent Impact on Melting Points: Thiourea derivatives (3g, 3h) exhibit lower melting points (117–133°C) compared to thiocarbonylamino analogues (4i: 148–150°C), likely due to reduced molecular symmetry and weaker crystal packing in bulkier thiourea structures. The introduction of sulfur (thiourea/thiocarbonyl groups) increases lipophilicity but may reduce thermal stability .
Spectral and Structural Features :
- NH and COOH Signals : NH protons in thiourea derivatives (δ 10.71–10.75 ppm) are deshielded compared to urea analogues, reflecting stronger hydrogen bonding in the latter. COOH protons (δ ~13.5 ppm) remain consistent across derivatives .
- Thioureido vs. Ureido : Thiourea derivatives (3g, 3h) show downfield shifts in ¹³C-NMR for the CS group (~180 ppm) compared to urea carbonyls (~165–170 ppm), confirming sulfur’s electron-withdrawing effect .
Synthetic Yields and Purity :
Research Implications
- Pharmaceutical Relevance : Thiourea derivatives (3g, 3h) are structurally analogous to kinase inhibitors and protease antagonists, where the thiourea moiety enhances target binding via sulfur-mediated interactions .
- Material Science : The crystallinity and hydrogen-bonding patterns of these compounds suggest utility in crystal engineering or supramolecular chemistry .
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